molecular formula C15H12FN5O2 B11055735 6-(4-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione

6-(4-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione

Cat. No.: B11055735
M. Wt: 313.29 g/mol
InChI Key: OLASVPYHZCKOTK-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrazolo-triazolo-pyrimidines. It features a fused ring system with a pyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine core. The presence of a fluorophenyl group and a methyl substituent adds to its structural complexity. Researchers have explored its potential in various applications due to its unique scaffold .

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One approach involves the condensation of appropriate precursors, followed by cyclization. The reaction conditions may vary, but mild conditions are often preferred to avoid side reactions. The yield can be as high as 96% .

Industrial Production:: While no specific industrial-scale production method is widely reported, research efforts continue to optimize synthetic strategies for large-scale production.

Chemical Reactions Analysis

Reactivity::

    Nucleophilic Addition: Stable products result from nucleophilic addition to the pyridine ring under mild conditions, even in the absence of a base.

    Oxidation/Reduction: Investigating its redox behavior and reactivity with various oxidants and reducing agents is essential.

    Substitution: The compound may undergo substitution reactions, leading to diverse derivatives.

Common Reagents and Conditions::

    Cyclization: Cyclization reactions often involve Lewis acids or bases.

    Functional Group Transformations: Reagents like Grignard reagents, hydrazines, and halogens can modify the compound.

Major Products:: The major products depend on the specific reaction conditions and starting materials. Researchers have synthesized various derivatives, including thioglycoside analogs .

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Exploration of its potential as a CDK2 inhibitor for cancer treatment.

    Heterocyclic Chemistry: Investigation of its reactivity and applications in designing novel heterocyclic compounds.

Biology and Medicine::

    Antiproliferative Activity: Inhibition of cell growth in cancer cell lines (e.g., MCF-7, HCT-116, HepG-2) with IC50 values comparable to or better than sorafenib.

    Enzymatic Inhibition: Effective inhibition of CDK2/cyclin A2.

Industry::

    Drug Development: Consideration as a lead compound for developing anticancer drugs.

Mechanism of Action

The compound likely exerts its effects by interfering with cell cycle regulation through CDK2 inhibition. Further studies are needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

While this compound’s uniqueness lies in its pyrazolo-triazolo-pyrimidine scaffold, similar compounds include other CDK inhibitors and heterocyclic derivatives. its specific combination of substituents sets it apart .

Properties

Molecular Formula

C15H12FN5O2

Molecular Weight

313.29 g/mol

IUPAC Name

10-(4-fluorophenyl)-7-methyl-2,3,5,7,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5-triene-8,12-dione

InChI

InChI=1S/C15H12FN5O2/c1-20-14(23)12-10(8-2-4-9(16)5-3-8)6-11(22)19-13(12)21-15(20)17-7-18-21/h2-5,7,10H,6H2,1H3,(H,19,22)

InChI Key

OLASVPYHZCKOTK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC(=O)CC2C3=CC=C(C=C3)F)N4C1=NC=N4

Origin of Product

United States

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